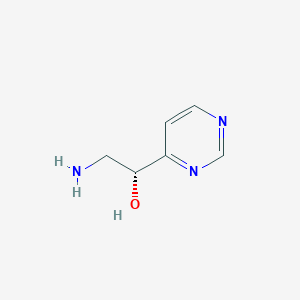

(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

(1R)-2-amino-1-pyrimidin-4-ylethanol |

InChI |

InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2/t6-/m1/s1 |

InChI Key |

CLYMYSCEASTLDY-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CN=CN=C1[C@@H](CN)O |

Canonical SMILES |

C1=CN=CN=C1C(CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 2 Amino 1 Pyrimidin 4 Yl Ethan 1 Ol and Analogous Structures

Asymmetric Synthetic Approaches

Asymmetric synthesis provides the most direct and efficient pathways to enantiopure compounds by creating the desired stereocenter selectively, rather than separating it from a racemic mixture. Key strategies include enantioselective catalysis, the use of chiral auxiliaries or chiral pool starting materials, and biocatalysis.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral alcohols, the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(pyrimidin-4-yl)ethan-1-one, is the most common and powerful approach.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of ketones to alcohols. mdpi.com The pioneering work by Noyori and Ikariya established that Ru(II) complexes bearing chiral diamine ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are exceptionally effective catalysts. mdpi.com These reactions typically use isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as the hydrogen source, avoiding the need for high-pressure molecular hydrogen. mdpi.comthieme-connect.com

The key step is the stereoselective transfer of a hydride from the ruthenium complex to the carbonyl carbon of the ketone. For heteroaromatic ketones, including pyridinyl and likely pyrimidinyl analogs, these catalysts have demonstrated high activity and excellent enantioselectivity. nih.govrsc.org The mechanism involves a six-membered pericyclic transition state where the substrate's orientation is directed by steric and electronic interactions with the catalyst's chiral ligands and arene group, ensuring facial selectivity. mdpi.comnih.gov The reduction of the precursor α-amino ketone would proceed via a dynamic kinetic resolution (DKR), allowing for the theoretical conversion of the entire racemic starting material into a single diastereomer of the product with high enantiomeric excess. researchgate.net

While specific data for 2-amino-1-(pyrimidin-4-yl)ethan-1-one is not extensively reported, the performance of these catalysts on analogous heteroaromatic ketones provides a strong basis for their applicability. High yields and enantioselectivities (ee) are consistently achieved for a variety of substrates.

Beyond ruthenium, other transition metals such as rhodium and iridium are also effective in catalyzing the asymmetric hydrogenation of ketones and imines. researchgate.net These catalysts often employ different classes of chiral ligands, like chiral phosphines (e.g., BINAP) or N-heterocyclic carbenes (NHCs), to create the asymmetric environment. For instance, iridium complexes paired with chiral diamine ligands have shown high activity for the hydrogenation of N-aryl imines. While less common for simple ketone reduction compared to ruthenium, their application in reductive amination pathways represents a viable alternative strategy.

Palladium catalysis offers a different approach, focusing on the enantioselective synthesis of the α-amino ketone precursor itself. nih.govrsc.org Methods involving the palladium-catalyzed asymmetric arylation of α-keto imines can establish the chiral center adjacent to the nitrogen atom before the final ketone reduction step. rsc.org This strategy provides an alternative route to the chiral precursor needed for reduction to the final amino alcohol.

Chiral auxiliary-based synthesis is a classical and reliable method for stereocontrol. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary's inherent chirality directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org For synthesizing (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol, an auxiliary like an Evans oxazolidinone or Oppolzer's camphorsultam could be attached to a two-carbon unit, followed by a stereoselective aldol-type addition to pyrimidine-4-carboxaldehyde. wikipedia.orgresearchgate.net Alternatively, the auxiliary could be used to direct the diastereoselective addition of a nucleophile to an imine derived from the pyrimidine (B1678525) aldehyde.

The chiral pool strategy utilizes naturally occurring, inexpensive, and enantiomerically pure compounds like amino acids, sugars, or terpenes as starting materials. For the target molecule, a natural amino acid such as D-serine or D-threonine could serve as a precursor. The existing stereocenter of the amino acid can be retained and used as the foundation for the 1,2-amino alcohol side chain. The synthesis would involve protecting the amino and acid groups, modifying the side chain as needed, and then constructing the pyrimidine ring onto this chiral fragment or coupling the fragment with a pre-formed pyrimidine unit.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant. mdpi.com Ketoreductases (KREDs) can reduce prochiral ketones to chiral alcohols with extremely high enantioselectivity (>99% ee) and often operate under mild, aqueous conditions. researchgate.net

Alternatively, reductive amination pathways using amine dehydrogenases (AmDHs) or transaminases (ω-TAs) offer a direct route from a ketone to a chiral amine. frontiersin.orgresearchgate.net AmDHs catalyze the direct reductive amination of a ketone using ammonia (B1221849) and a cofactor like NADH or NADPH. frontiersin.org Transaminases transfer an amino group from a donor molecule (like isopropylamine) to the ketone, also with high stereoselectivity. nih.gov To synthesize the target 1,2-amino alcohol, these enzymes could be applied to the precursor α-amino ketone or, in a multi-enzyme cascade, could aminate an α-hydroxy ketone precursor. researchgate.net The synthesis of the α-hydroxy ketone precursor can also be achieved biocatalytically using thiamine (B1217682) diphosphate-dependent lyases or through selective oxidation of vicinal diols. acs.orgnih.gov

Enantioselective Catalysis in the Formation of Pyrimidine-Containing Chiral Amino Alcohols

Convergent and Linear Synthetic Strategies for Pyrimidine-Substituted Amino Alcohols

Fragment A Synthesis: Asymmetric synthesis of a protected chiral 2-amino-1-hydroxyethyl fragment using chiral pool or auxiliary methods.

Fragment B Synthesis: Preparation of a suitable 1,3-dicarbonyl equivalent or β-keto ester.

Final Assembly: Construction of the pyrimidine ring by reacting Fragment B with an amidine (like formamidine), followed by coupling with the pre-synthesized chiral side chain (Fragment A). A more direct convergent approach would be a Pinner-type synthesis, where formamidine (B1211174) is condensed with a 1,3-dicarbonyl compound that already incorporates the chiral amino alcohol precursor. This strategy allows the challenging asymmetric synthesis to be performed on a smaller, simpler fragment before it is incorporated into the final heterocyclic structure.

Table of Compounds

Nucleophilic Addition Reactions to Pyrimidine Aldehydes or Ketones

A primary and effective method for constructing the amino alcohol scaffold involves the nucleophilic addition of a cyanide equivalent or a nitromethane (B149229) anion to a pyrimidine-4-carbaldehyde. This approach establishes the crucial carbon-carbon bond and introduces the nitrogen functionality in a masked form.

Subsequent reduction of the resulting cyanohydrin or nitroaldol adduct yields the desired amino alcohol. The stereochemistry of the hydroxyl group can be controlled through the use of chiral catalysts or auxiliaries during the addition step, or by employing stereoselective reducing agents for the carbonyl group that is formed after the initial addition and subsequent manipulation.

A key advantage of this method is the ready availability of substituted pyrimidine aldehydes, which can be prepared through various established synthetic routes. The reaction conditions are generally mild, making it compatible with a range of functional groups that might be present on the pyrimidine ring.

Table 1: Examples of Nucleophilic Addition for Amino Alcohol Synthesis

| Starting Pyrimidine | Nucleophile | Key Intermediate | Product |

| Pyrimidine-4-carbaldehyde | Trimethylsilyl cyanide (TMSCN) | Cyanohydrin | 2-Amino-1-(pyrimidin-4-yl)ethan-1-ol |

| 2-Chloropyrimidine-5-carbaldehyde | Nitromethane | Nitroaldol | 2-Amino-1-(2-chloropyrimidin-5-yl)ethan-1-ol |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Acetone (B3395972) cyanohydrin | Cyanohydrin | 2-Amino-1-(2-amino-4,6-dichloropyrimidin-5-yl)ethan-1-ol |

This table provides illustrative examples of how different pyrimidine aldehydes can be used in nucleophilic addition reactions to generate a variety of amino alcohol structures.

Reductive Amination and Amino Alcohol Formation

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines. wikipedia.org This one-pot reaction combines a carbonyl compound, in this case, a pyrimidine aldehyde or ketone, with an amine in the presence of a reducing agent. masterorganicchemistry.com To synthesize primary amines like this compound, ammonia or a protected equivalent is used. tandfonline.comnih.gov

The process begins with the formation of an imine or enamine intermediate from the reaction of the carbonyl group with the amine. wikipedia.org This intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.com Catalytic hydrogenation is another effective method for the reduction step. wikipedia.org

For the synthesis of chiral amino alcohols, asymmetric reductive amination can be achieved by using a chiral amine source, a chiral catalyst, or by separating the resulting diastereomers if a chiral auxiliary is employed. The versatility of this method allows for the synthesis of a wide array of substituted amino alcohols by varying the pyrimidine carbonyl compound and the amine component. researchgate.net

Key Features of Reductive Amination:

Versatility: A broad range of aldehydes, ketones, and amines can be used, allowing for the synthesis of diverse structures. masterorganicchemistry.comresearchgate.net

Mild Conditions: The reaction is typically carried out under mild conditions, making it compatible with sensitive functional groups. tandfonline.com

Construction of Fused Pyrimidine Systems via Cyclocondensation

Cyclocondensation reactions are fundamental in heterocyclic chemistry for the construction of ring systems. asianpubs.org In the context of synthesizing analogs of this compound, cyclocondensation can be employed to build a fused pyrimidine ring system, which can then be further functionalized to introduce the amino alcohol side chain.

These reactions typically involve the condensation of a compound containing an N-C-N fragment, such as an amidine or guanidine, with a 1,3-dielectrophilic species. mdpi.com For instance, a β-dicarbonyl compound or its equivalent can react with an amidine to form a pyrimidine ring. rsc.org The substituents on the starting materials directly translate to the substitution pattern on the resulting pyrimidine ring.

Ultrasound and microwave irradiation have been shown to promote these cyclocondensation reactions, often leading to shorter reaction times and improved yields. nih.gov By carefully choosing the starting materials, complex, fused pyrimidine structures can be assembled in a single step. Subsequent modifications, such as the introduction of an aldehyde group followed by the methods described in sections 2.2.1 and 2.2.2, can then be used to install the desired amino alcohol functionality.

Table 2: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| N-C-N Component | 1,3-Dielectrophile | Catalyst/Conditions | Resulting Pyrimidine System |

| Benzamidine | Ethyl acetoacetate | Base | 2-Phenyl-4-methyl-6-hydroxypyrimidine |

| Guanidine | Acetylacetone | Acid | 2-Amino-4,6-dimethylpyrimidine |

| Urea | Malonic acid | Dehydrating agent | Barbituric acid |

This table illustrates the versatility of cyclocondensation reactions in creating a variety of pyrimidine cores that can serve as precursors to more complex structures.

Click Chemistry Approaches (e.g., Thiol-Epoxy Click Chemistry)

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net These reactions are often characterized by their simplicity and robustness. One such reaction that has gained prominence is the base-catalyzed thiol-epoxy reaction, which forms a β-hydroxy thioether linkage. utwente.nlrsc.org

While not a direct method for synthesizing the C-N bond of an amino alcohol, this "click" reaction can be strategically employed to build precursors or analogs. For example, a pyrimidine-containing thiol could be reacted with a chiral epoxide to introduce a hydroxyl group at the desired position with a defined stereochemistry. The resulting thioether could then be further manipulated or serve as an analog itself.

The thiol-epoxy reaction is known for its efficiency, regioselectivity, and mild reaction conditions. researchgate.net It can be performed in a variety of solvents, and the resulting β-hydroxy thioether product contains a free hydroxyl group that is available for further functionalization. rsc.org This approach offers a modular and efficient way to assemble complex molecules containing the pyrimidine core and a hydroxyl group in a specific spatial arrangement. Furthermore, the inverse electron demand Diels-Alder reaction, another click chemistry transformation, has been utilized with tetrazine derivatives bearing pyrimidine rings for applications in drug release, highlighting the utility of pyrimidine-containing compounds in bioorthogonal chemistry. nih.gov

Methodologies for Stereochemical Characterization and Enantiopurity Assessment

The biological activity of chiral molecules is often highly dependent on their absolute configuration. Therefore, accurate methods for determining the stereochemistry and assessing the enantiomeric purity of compounds like this compound are crucial.

Chiral Chromatography (e.g., SFC)

Chiral chromatography is an indispensable tool for the separation and analysis of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). wiley.com

In chiral SFC, a supercritical fluid, most commonly carbon dioxide, is used as the mobile phase, often with a polar co-solvent such as methanol. chromatographyonline.com The separation of enantiomers is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have proven effective for a broad range of compounds. tandfonline.com For the separation of primary amines, crown ether-based CSPs have shown particular promise. wiley.com

The choice of the CSP and the mobile phase composition are critical for achieving good separation. The Investigator SFC System, for example, allows for rapid, isocratic separations and can employ stacked injections to increase throughput, which is particularly beneficial for purification. waters.com The non-toxic nature of the commonly used mobile phases (CO2 and ethanol) is also an advantage, especially for compounds intended for pharmaceutical use. waters.com

Key Parameters in Chiral SFC:

Chiral Stationary Phase (CSP): The type of CSP is the most important factor in achieving enantiomeric separation.

Mobile Phase: The composition of the supercritical fluid and the co-solvent influences the retention and selectivity.

Temperature and Pressure: These parameters affect the density and solvating power of the supercritical fluid and can be optimized to improve separation.

Spectroscopic Techniques for Stereoisomer Differentiation (e.g., NMR, X-ray)

In addition to chromatographic methods, spectroscopic techniques are vital for the unambiguous determination of the absolute configuration of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, can be used to differentiate between enantiomers through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govnih.gov When a racemic mixture is treated with a chiral agent, diastereomeric complexes or derivatives are formed, which can exhibit different chemical shifts in the NMR spectrum. The integration of the distinct signals allows for the determination of the enantiomeric excess.

For amino alcohols, the formation of diastereomeric esters or amides with a chiral reagent like Mosher's acid can be used to determine the absolute configuration by analyzing the changes in the chemical shifts of nearby protons. researchgate.net The development of new chiral solvating agents, such as those based on BINOL, continues to expand the utility of NMR for chiral analysis. nih.gov

X-ray Crystallography: Single-crystal X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, the precise arrangement of atoms in space can be determined.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net While this effect is more pronounced for molecules containing heavy atoms, advancements in technology and methodology have made it possible to determine the absolute configuration of light-atom molecules with high confidence. researchgate.netthieme-connect.de Co-crystallization with a molecule of known absolute configuration can also be a powerful strategy for determining the stereochemistry of a new compound. nih.gov

Table 3: Comparison of Stereochemical Characterization Techniques

| Technique | Principle | Information Provided | Advantages | Limitations |

| Chiral SFC | Differential interaction with a chiral stationary phase | Enantiomeric separation, enantiomeric excess | Fast, high efficiency, low solvent consumption | Requires method development, may not be suitable for all compounds |

| NMR with Chiral Agents | Formation of diastereomeric species with distinct NMR signals | Enantiomeric excess, relative and absolute configuration | Non-destructive, provides structural information | Requires a suitable chiral agent, can be complex to interpret |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute 3D structure, absolute configuration | Unambiguous determination of absolute configuration | Requires a suitable single crystal, can be time-consuming |

This table summarizes the key features of the primary techniques used for the stereochemical analysis of chiral molecules like this compound.

Reactive Transformations and Functionalization of 1r 2 Amino 1 Pyrimidin 4 Yl Ethan 1 Ol

Chemical Reactivity of the Amino Functionality

The primary amino group in (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is a key site for nucleophilic reactions, enabling the introduction of a wide array of substituents.

The amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(2-hydroxy-2-(pyrimidin-4-yl)ethyl)acetamide. Similarly, alkylation can be achieved using alkyl halides. The primary amine can be converted to a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the alkylating agent.

These reactions are fundamental for modifying the steric and electronic properties of the molecule. Below is a representative table of potential acylation and alkylation reactions.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-((1R)-2-hydroxy-2-(pyrimidin-4-yl)ethyl)acetamide | Acylation |

| Benzoyl chloride | N-((1R)-2-hydroxy-2-(pyrimidin-4-yl)ethyl)benzamide | Acylation |

| Methyl iodide | (1R)-1-(Pyrimidin-4-yl)-2-(methylamino)ethan-1-ol | Alkylation |

| Benzyl bromide | (1R)-2-(Benzylamino)-1-(pyrimidin-4-yl)ethan-1-ol | Alkylation |

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for intramolecular cyclization reactions to form various heterocyclic structures. For example, treatment with phosgene (B1210022) or its equivalents can lead to the formation of a cyclic carbamate (B1207046) (oxazolidinone). These cyclization reactions are valuable for creating rigid scaffolds often found in biologically active molecules.

Another important transformation is the Pictet-Spengler reaction, where the amino group can react with an aldehyde or ketone to form an imine, which can then undergo cyclization, although this typically requires an activated aromatic ring. In the context of the pyrimidine (B1678525) ring, such a cyclization would depend on the ring's electronic properties.

Chemical Reactivity of the Hydroxyl Functionality

The secondary hydroxyl group is another key site for functionalization, participating in a range of reactions typical for alcohols.

The hydroxyl group can be esterified using carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of an acid or base catalyst. For example, reaction with acetic anhydride (B1165640) can yield (1R)-2-amino-1-(pyrimidin-4-yl)ethyl acetate. Etherification can be accomplished, for instance, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

| Reagent | Product | Reaction Type |

| Acetic anhydride | (1R)-2-Amino-1-(pyrimidin-4-yl)ethyl acetate | Esterification |

| Propionic acid | (1R)-2-Amino-1-(pyrimidin-4-yl)ethyl propanoate | Esterification |

| Sodium hydride, then Methyl iodide | (1R)-2-Amino-1-(4-methoxypyrimidin-4-yl)ethan-1-ol | Etherification |

Oxidation of the secondary alcohol can lead to the corresponding ketone, 2-amino-1-(pyrimidin-4-yl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. Care must be taken to avoid over-oxidation or side reactions involving the amino group, which may require protection.

While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the hydrogenolysis of the C-O bond under specific catalytic conditions, although this is a less common transformation for this type of alcohol compared to benzylic alcohols.

Chemical Transformations of the Pyrimidine Ring

The pyrimidine ring itself can undergo various chemical transformations, although its reactivity is influenced by the substituents present. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, the existing substituent at position 4 will direct further reactions.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character but can be achieved under forcing conditions or with activating groups. Halogenation, nitration, and sulfonation are potential transformations, though they may require specific catalysts and conditions to proceed effectively.

Nucleophilic aromatic substitution can occur, for instance, if a leaving group is present on the ring. While the parent molecule does not have a typical leaving group on the pyrimidine ring, derivatization could introduce one. For example, conversion of a hydroxyl group on the ring (if present in a precursor) to a sulfonate ester would facilitate nucleophilic displacement.

Electrophilic Substitution Patterns on the Pyrimidine Core

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms, which decreases its basicity compared to pyridine. wikipedia.org Consequently, electrophilic attack is less facile. wikipedia.org When such reactions do occur, they are typically observed at the C-5 position, which is the least electron-deficient position on the ring. wikipedia.org

For electrophilic substitution to proceed, the pyrimidine ring often requires activation by electron-donating groups. researchgate.net The presence of substituents like amino or hydroxyl groups can restore some of the π-electron density to the ring, making substitution more feasible. researchgate.net Common electrophilic substitution reactions that have been observed on substituted pyrimidines include nitration, halogenation, and nitrosation. wikipedia.orgcsu.edu.au The interplay between the electronic properties of existing substituents on the pyrimidine ring can significantly influence the outcome and feasibility of electrophilic substitution reactions. csu.edu.au

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrimidine

| Position | Electron Density | Susceptibility to Electrophilic Attack |

| C-2 | Electron deficient | Low |

| C-4 | Electron deficient | Low |

| C-5 | Less electron deficient | Preferred site of attack |

| C-6 | Electron deficient | Low |

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This is particularly true when the ring is substituted with good leaving groups, such as halogens, at the electron-deficient C-2, C-4, or C-6 positions. wikipedia.orgbaranlab.org

Halogenated pyrimidines are valuable precursors for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates. mdpi.com The regioselectivity of these reactions can be sensitive to the substitution pattern on the pyrimidine ring. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups at the C-5 or C-6 positions can alter this selectivity, sometimes favoring substitution at the C-2 position. wuxiapptec.comwuxiapptec.com

For this compound, halogenation of the pyrimidine core would be a necessary prerequisite for subsequent SNAr reactions. Once halogenated, the resulting halo-pyrimidine derivative can serve as a versatile intermediate for further functionalization.

Table 2: Factors Influencing SNAr Regioselectivity on Dichloropyrimidines

| Factor | Influence on Regioselectivity |

| Substituent at C-5/C-6 | Strong electron-donating or withdrawing groups can alter C4/C2 selectivity. wuxiapptec.com |

| Steric Hindrance | Bulky substituents at C-5 can affect the preference for C-4 versus C-2 attack. wuxiapptec.com |

| Nucleophile | The nature of the incoming nucleophile can influence the reaction site. |

| Reaction Conditions | Temperature and solvent can play a role in determining the product distribution. baranlab.org |

Functionalization of Pyrimidine Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring are nucleophilic and can undergo reactions with electrophiles, such as alkylating agents. wikipedia.orgtandfonline.com N-alkylation of pyrimidines is a common method for their functionalization. ias.ac.innih.gov Typically, protonation or alkylation occurs at only one of the ring nitrogen atoms due to the deactivating effect of the first modification on the second nitrogen. wikipedia.org

Various methods have been developed for the N-alkylation of pyrimidines, including the use of heterogeneous catalysts to improve efficiency and selectivity. ias.ac.in The choice of alkylating agent and reaction conditions can influence the outcome of the reaction, allowing for the introduction of a diverse range of substituents onto the nitrogen atoms. tandfonline.comnih.gov This functionalization can be a key step in modifying the properties of pyrimidine-containing molecules.

Application as a Chemical Building Block for Complex Heterocyclic Architectures

The inherent reactivity of both the pyrimidine ring and the amino-alcohol side chain makes this compound a valuable building block for the synthesis of more complex heterocyclic systems.

Synthesis of Triazolopyrimidine Derivatives

Triazolopyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these derivatives often involves the annulation of a triazole ring onto a pyrimidine core. rjpbr.com One common synthetic route involves the reaction of 2-hydrazinopyrimidines with various reagents to construct the triazole ring. researchgate.net Subsequent rearrangements, such as the Dimroth rearrangement, can lead to the formation of the more stable wikipedia.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyrimidine isomers. researchgate.netresearchgate.net

The amino group in a derivative of this compound could be transformed into a hydrazine, which could then undergo cyclization to form a triazolopyrimidine scaffold. This approach allows for the incorporation of the chiral amino-alcohol side chain into a more complex, fused heterocyclic system.

Formation of Pyrrolopyrimidine Systems

Pyrrolopyrimidines, also known as 7-deazapurines, are another important class of heterocyclic compounds found in various natural products and biologically active molecules. mdpi.com The synthesis of pyrrolopyrimidines can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. For instance, palladium-catalyzed cross-coupling reactions on halo-pyrimidines can be used to introduce the necessary carbon-carbon bonds for the formation of the pyrrole ring. mdpi.com

Starting with a halogenated derivative of this compound, it is conceivable to build the pyrrole ring through established synthetic methodologies. This would result in a novel pyrrolopyrimidine scaffold bearing the chiral amino-alcohol substituent.

Scaffold Derivatization for Library Synthesis

The this compound scaffold is well-suited for the generation of chemical libraries for drug discovery and other applications. nih.gov The presence of multiple reactive sites—the pyrimidine ring and the amino and hydroxyl groups of the side chain—allows for diverse and combinatorial derivatization.

The pyrimidine core can be functionalized through the reactions discussed previously, such as SNAr on halogenated intermediates. nih.gov The amino and hydroxyl groups on the side chain can be readily acylated, alkylated, or used in other standard functional group transformations. This multi-faceted reactivity allows for the systematic modification of different parts of the molecule, leading to a large and diverse library of related compounds. Such libraries are invaluable for structure-activity relationship (SAR) studies and the identification of new lead compounds in medicinal chemistry. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies of Pyrimidine Amino Alcohol Hybrids

Systematic Exploration of Pyrimidine (B1678525) Ring Substituents

The electronic and steric properties of substituents on the pyrimidine ring are critical determinants of a compound's interaction with its biological target. The position and nature of these functional groups can profoundly influence binding affinity and selectivity.

The strategic placement of functional groups on the pyrimidine core is a key tactic in modulating biological activity. Research into various pyrimidine-based compounds, such as kinase inhibitors, has demonstrated that substitutions at the C2, C4, C5, and C6 positions can dictate potency and selectivity. For instance, in the development of kinase inhibitors, mixing and matching side chains at the 2- and 4-positions, along with modifications at the 5-position, has been used to enhance kinome-wide selectivity. acs.org The 5-position is often situated near the gatekeeper residue in the ATP-binding pocket of kinases, making it a sensitive site for modification. acs.org

Studies on pyrimidine derivatives as inhibitors of Glutathione Reductase (GR) highlight the importance of substitution patterns. The presence and location of amino and chloro groups on the pyrimidine ring significantly alter inhibitory efficacy. An investigation revealed that 4-amino-2,6-dichloropyrimidine (B161716) was the most potent inhibitor among the tested analogues, suggesting that dichlorination at the 2- and 6-positions combined with a C4-amino group provides an optimal arrangement for GR inhibition. juniperpublishers.com In contrast, the unsubstituted pyrimidine ring showed the lowest inhibitory potential. juniperpublishers.com

In a different context, the development of bone anabolic agents based on the pyrimidine scaffold found that a free amino group at the C2-position was a crucial feature for potent activity. nih.gov This highlights how the requirements for biological activity are highly dependent on the specific target. Similarly, for Aurora A kinase inhibitors, while enzymatic activity was maintained, the absence of a substituent on an attached benzene (B151609) ring (linked to the pyrimidine core) eliminated the compound's effect on cMYC or MYCN protein levels. acs.org This indicates that substitutions at this position are vital for the desired downstream cellular effects, even if not for direct enzyme inhibition. acs.org The specific placement of halogens on this ancillary ring was also found to be critical for activity. acs.org

Table 1: Effect of Pyrimidine Ring Substitution on Glutathione Reductase (GR) Inhibition Data sourced from Duran, H.E., 2024. juniperpublishers.com

| Compound | Substituents | Inhibition Constant (KI) in μM | Inhibition Type |

|---|---|---|---|

| Pyrimidine | Unsubstituted | 2.984 ± 0.83 | Competitive |

| 4-Amino-2-chloropyrimidine | 4-NH2, 2-Cl | 1.847 ± 0.41 | Noncompetitive |

| 4-Amino-6-chloropyrimidine | 4-NH2, 6-Cl | 1.269 ± 0.35 | Competitive |

| 4-Amino-2,6-dichloropyrimidine | 4-NH2, 2,6-diCl | 0.979 ± 0.23 | Noncompetitive |

Fusing a second heterocyclic ring to the pyrimidine core creates a bicyclic system with a more rigid conformation and expanded surface area for potential interactions with a biological target. This strategy has been successfully employed to develop potent inhibitors for various enzymes. Pyrido[2,3-d]pyrimidines and triazolo[4,3-a]pyrazines are prominent examples of such fused systems. nih.govfrontiersin.orgnih.gov

SAR studies on a series of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors revealed that modifications at multiple positions could dramatically alter potency and selectivity. The initial lead compound, featuring a 2-amino and a 6-(2,6-dichlorophenyl) substituent, was a broad-spectrum inhibitor. nih.gov Introducing a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced both potency and bioavailability. nih.gov Furthermore, replacing the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety transformed the compound into a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase, with an IC50 of 0.060 µM, while its activity against other kinases diminished significantly. nih.gov

In the context of EGFR inhibitors, studies on pyrrolo[2,3-d]pyrimidines demonstrated that N4-phenyl substitutions are essential for inhibitory activity. frontiersin.org A separate investigation into pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) derivatives as inhibitors of the EGFRL858R/T790M double mutant identified compounds with potent activity. nih.gov The most promising compound from this series exhibited an IC50 value of 13 nM against the target kinase. nih.gov

The 1,2,4-triazolo[4,3-a]pyrazine scaffold has also been explored, particularly for creating human renin inhibitors. nih.gov By incorporating amino alcohol-based transition-state mimetics, potent inhibitors were developed. Specific derivatives demonstrated IC50 values as low as 1.7 nM against human renin, showcasing the effectiveness of this fused heterocyclic system in achieving high-affinity binding. nih.gov

Table 2: SAR of Pyrido[2,3-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors Data sourced from Barvian et al., 2000. nih.gov

| Compound | Substitution at C2 | Substitution at C6 | FGFr IC50 (μM) | PDGFr IC50 (μM) |

|---|---|---|---|---|

| 4b | -NH2 | 2,6-dichlorophenyl | 0.13 | 1.11 |

| 6c | -[NH(CH2)4N(Et)2] | 2,6-dichlorophenyl | 0.012 | 0.038 |

| 4e | -NH2 | 3,5-dimethoxyphenyl | 0.060 | >50 |

Modulation of the Chiral Amino Alcohol Side Chain

The chiral amino alcohol side chain is a critical pharmacophoric element, providing key hydrogen bonding interactions through its amino and hydroxyl groups and defining the molecule's three-dimensional orientation within a binding site.

Modifications to the carbon chain linking the pyrimidine ring and the key functional groups can influence conformational flexibility and interactions with the target protein. In a study modifying 2,4-diaminopyrimidine (B92962) derivatives, the alkyl group and the size of a cycloalkyl group at the beta-position of an ω-hydroxyalkylamino side chain were altered. nih.gov This exploration led to the finding that a compound bearing a cyclobutyl group at this position exhibited potent activity against P-388 leukemia. nih.gov This suggests that the size and conformation of this part of the side chain are important for fitting into the active site of the biological target.

The amino and hydroxyl groups of the side chain are primary points for hydrogen bonding and can be derivatized to alter polarity, solubility, and binding interactions. Esterification of the primary alcohol of a pyrimidine derivative with diethyl phosphate (B84403) was shown to confer inhibitory activity towards P-glycoprotein, a multidrug resistance transporter. nih.gov This modification introduces a charged phosphate group, which can lead to new interactions or alter the compound's cellular transport properties.

Similarly, derivatization of the amino group can have a profound impact on activity. In the development of pyrimidine-based bone anabolic agents, SAR studies began with tri-substituted derivatives. nih.gov It was found that compounds with a free amino group at the C2 position were potent. nih.gov Subsequent structural optimization, including the synthesis of various acyclic amides by reacting this amino group with acyl chlorides, was performed to further investigate the impact of this functional group on the desired biological effect. nih.gov

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of the amino alcohol side chain often has a decisive effect on activity. The specific (1R) configuration of the parent compound implies that one stereoisomer is likely significantly more active than its enantiomer.

This principle was clearly demonstrated in a study on nature-inspired 3-Br-acivicin and its derivatives, which contain a chiral center analogous to the amino alcohol moiety. nih.gov When the different stereoisomers were synthesized and tested for their antimalarial activity, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial effects. nih.gov This pronounced stereoselectivity suggests that the biological activity is not merely a function of the chemical structure but is critically dependent on the precise three-dimensional arrangement of its atoms. The study concluded that a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system, could be responsible for the enhanced biological activity of the correctly configured isomers. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and development of pyrimidine-amino alcohol hybrids to ensure optimal interaction with their biological targets.

Computational Approaches to SAR Elucidation

In the exploration of Structure-Activity Relationships (SAR) for pyrimidine-amino alcohol hybrids, computational chemistry offers powerful tools to predict molecular interactions, rationalize biological activity, and guide the design of new, more potent analogues. While specific computational studies focusing exclusively on (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol are not extensively detailed in publicly available literature, the methodologies described below are standard approaches applied to this class of compounds and its derivatives. The following sections outline key computational techniques, drawing on examples from broader studies on pyrimidine-containing molecules to illustrate their application.

Ligand-Target Docking Simulations

Ligand-target docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the target, typically a protein). nih.gov This technique is instrumental in understanding the molecular basis of a ligand's activity and in the virtual screening of compound libraries. nih.gov For pyrimidine-amino alcohol hybrids, docking simulations can elucidate how the pyrimidine ring, the amino alcohol side chain, and various substituents interact with key amino acid residues within a target's binding pocket.

In a typical docking study, the three-dimensional structure of the target protein is obtained from crystallographic data (e.g., the Protein Data Bank) or generated through homology modeling. The ligand, such as a derivative of this compound, is then computationally placed into the active site. A scoring function is used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a lower score indicates a stronger predicted interaction. researchgate.net

Key interactions that are often analyzed include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the hydroxyl and amino groups of the side chain are potent hydrogen bond donors and acceptors. Docking can identify specific residues (e.g., Asp, Gln, Asn) that form these critical bonds.

Hydrophobic Interactions: Alkyl or aryl substituents on the pyrimidine core can engage in hydrophobic interactions with nonpolar residues like Val, Leu, and Ile.

π-π Stacking: The aromatic pyrimidine ring can stack with the side chains of aromatic amino acids such as Phe, Tyr, and His.

For example, in studies of various 2-aminopyrimidine (B69317) derivatives, docking simulations have been used to rationalize their inhibitory activity against specific kinases. rsc.orgresearchgate.net These simulations revealed that the pyrimidine core often anchors the molecule in the ATP-binding site through hydrogen bonds, while substituted parts of the molecule explore adjacent hydrophobic pockets to achieve potency and selectivity. rsc.org

Table 1: Illustrative Docking Simulation Data for a Series of Pyrimidine Derivatives Against a Kinase Target (Note: This data is representative and compiled from general findings on pyrimidine derivatives, not specific to this compound)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -8.5 | MET793, LEU718 | Hydrogen Bond, Hydrophobic |

| Derivative B | -7.9 | ASP855, CYS797 | Hydrogen Bond |

| Derivative C | -9.2 | PHE856, LEU844 | π-π Stacking, Hydrophobic |

| Derivative D | -8.1 | GLU762, LYS745 | Hydrogen Bond, Ionic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological effects. nih.gov For pyrimidine-amino alcohol hybrids, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity.

Statistical techniques like Multiple Linear Regression (MLR) or more complex machine learning methods like Artificial Neural Networks (ANN) are then used to create a mathematical equation that correlates the descriptors with biological activity. nih.gov A robust QSAR model should have high statistical correlation and good predictive power, which is often validated using an external test set of compounds not used in the model's creation. nih.gov

For instance, a QSAR study on a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors successfully developed models that could predict the bioactivity of new compounds. nih.gov The models highlighted the importance of specific steric and electronic fields around the pyrimidine scaffold for potent inhibitory activity. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives (Note: This table is illustrative of descriptor types used in QSAR and is not based on a specific study of this compound)

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Affects solubility and binding to polar sites. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | A distance-based graph invariant. | Correlates with molecular branching and compactness. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Influences how the molecule fits into a binding site. |

Pharmacophore Development

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response. frontiersin.org Pharmacophore modeling is a powerful tool in drug discovery for virtual screening of large compound databases to identify novel scaffolds and for guiding the design of new molecules with improved activity. frontiersin.org

Pharmacophore models can be generated in two primary ways:

Ligand-based: When the 3D structure of the target is unknown, a model can be built by aligning a set of active molecules and extracting their common chemical features.

Structure-based: When the target structure is known, a model can be derived from the interactions observed between the target and a bound ligand in a crystal structure or docking pose. frontiersin.org

For pyrimidine-amino alcohol hybrids, a pharmacophore model would typically include features representing the key interaction points of the scaffold. For example, a model might consist of:

One or two hydrogen bond acceptors representing the pyrimidine nitrogens.

A hydrogen bond donor for the alcohol's hydroxyl group.

A positive ionizable feature for the amino group.

An aromatic/hydrophobic feature for the pyrimidine ring itself.

This model can then be used as a 3D query to search databases for other molecules that fit these spatial and chemical constraints, potentially identifying structurally diverse compounds with similar biological activity. Reviews on pyrimidine-based compounds often highlight the versatility of the pyrimidine ring as a core pharmacophore in the development of hybrid drugs. nih.gov

Table 3: Hypothetical Pharmacophore Features for a Pyrimidine-Amino Alcohol Scaffold (Note: This is a representative model based on the functional groups of the general structure.)

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Nitrogen Atoms | Forms hydrogen bonds with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group | Forms hydrogen bonds with acceptor residues in the target. |

| Positive Ionizable (PI) | Amino Group | Forms ionic interactions or hydrogen bonds. |

| Aromatic Ring (AR) | Pyrimidine Ring | Engages in π-π stacking or hydrophobic interactions. |

Mechanistic Investigations of Biological Activities of Pyrimidine Containing Chiral Amino Alcohols

Enzyme Target Modulation and Inhibition Mechanism Studies

Despite the broad enzymatic inhibitory potential of the pyrimidine (B1678525) scaffold, specific data on the interaction of (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol with several key enzyme families has not been documented in available research.

Phosphodiesterase (PDE) Inhibition (e.g., PDE2)

There is currently no available scientific literature detailing the inhibitory activity or the mechanism of action of this compound specifically against phosphodiesterase 2 (PDE2) or other PDE isoforms.

Janus Kinase (JAK) Inhibition

Investigations into the potential of this compound as an inhibitor of Janus kinases (JAKs) have not been reported in the accessible scientific literature. The JAK/STAT signaling pathway is crucial for cytokine signaling, and its inhibitors are used in treating autoimmune diseases. rjpbr.comnih.gov While other pyrimidine derivatives have been explored as JAK inhibitors, specific data for this compound is absent. nih.govresearchgate.net

Other Kinase and Enzyme Family Modulations (e.g., Dihydrofolate Reductase, Glucosidase, Threonine Tyrosine Kinase, Adenosine (B11128) Kinase)

Detailed mechanistic studies on the modulation of other significant enzyme families by this compound are not currently available.

Dihydrofolate Reductase (DHFR): This enzyme is a critical target for antimicrobial and anticancer therapies. rjpbr.comnih.govnih.gov While numerous pyrimidine-based compounds are known DHFR inhibitors, no studies have been published on the specific inhibitory effects of this compound on this enzyme. researchgate.netmedchemexpress.com

Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes. nih.gov The potential for this compound to inhibit glucosidase has not been reported in the available literature, although other pyrimidine derivatives have been investigated for this activity. nih.govresearchgate.netmdpi.comtubitak.gov.tr

Threonine Tyrosine Kinase: This dual-specificity kinase is involved in cell cycle control, making it a target for cancer therapy. There is no published research on the modulatory effects of this compound on threonine tyrosine kinases. Other pyrimidine scaffolds, however, have been explored as inhibitors of various tyrosine and serine/threonine kinases. nih.govnih.govmdpi.com

Adenosine Kinase: This enzyme plays a role in regulating adenosine levels and is a target for anti-inflammatory and analgesic drugs. nih.gov Specific studies on the inhibition of adenosine kinase by this compound are not found in the current body of scientific literature. scbt.com

In Vitro Biochemical Assays for Mechanistic Characterization

Due to the absence of published primary research on the enzymatic inhibition by this compound, there is no specific information on the in vitro biochemical assays used for its mechanistic characterization. General assays for the enzyme families mentioned above are well-established, but their application to this particular compound has not been documented.

Mechanisms of Antimicrobial Action

The pyrimidine nucleus is a common feature in many antimicrobial agents. However, the specific mechanisms of action for this compound against pathogenic bacteria are yet to be elucidated.

Antibacterial Activity against Pathogens (e.g., ESKAPE panel)

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a group of multidrug-resistant bacteria that are a major challenge in clinical settings. nih.gov While pyrimidine derivatives have shown activity against some of these pathogens, there is a lack of specific published data on the antibacterial activity and the underlying mechanisms of this compound against the ESKAPE panel.

Enterococcus faecium : No studies detailing the antibacterial mechanism of this compound against E. faecium are available. frontiersin.orgabo.finih.govnih.gov

Staphylococcus aureus : While some pyrimidine derivatives have shown anti-biofilm and antibacterial activity against S. aureus, specific mechanistic studies for this compound are absent from the literature. nih.govnih.govjmchemsci.comfrontiersin.orgmdpi.com

Klebsiella pneumoniae : There is no available research on the antibacterial mechanisms of this compound against K. pneumoniae. mdpi.comnih.govnih.govfrontiersin.orgmdpi.com

Acinetobacter baumannii : The mechanism of action of this compound against A. baumannii has not been reported. nih.govnih.govmdpi.comresearchgate.net

Pseudomonas aeruginosa : No published data exists on the specific antibacterial mechanisms of this compound against P. aeruginosa. nih.govmdpi.comfrontiersin.org

Enterobacter species : Information regarding the activity and mechanism of this compound against Enterobacter species is not available in the scientific literature.

Antifungal and Antiparasitic Action Modes

The antifungal activity of pyrimidine derivatives is a well-documented area of study. acs.orgyoutube.com Many commercial fungicides, such as pyrimethanil (B132214) and diflumetorim, are based on the pyrimidine scaffold. youtube.com Research indicates that pyrimidine derivatives containing an amide moiety exhibit significant antifungal activity against various plant fungal diseases. nih.gov For instance, certain novel pyrimidine derivatives have shown potent fungicidal effects against a range of phytopathogenic fungi, in some cases exceeding the efficacy of commercial control agents. youtube.com

One of the key mechanisms underlying the antifungal action of this class of compounds is the targeting of essential biosynthetic pathways in fungi that are absent in humans. nih.gov Specifically, enzymes involved in the biosynthesis of branched-chain amino acids (l-leucine, l-valine, and l-isoleucine) are potential targets for antifungal chemotherapy. nih.gov Disruption of these pathways can lead to the inhibition of fungal growth. For example, the antifungal compound chlorimuron (B1205186) ethyl was found to have its activity suppressed by the supplementation of isoleucine and valine, indicating its mechanism involves this pathway. nih.gov Another proposed mechanism involves the inhibition of homoserine dehydrogenase, an enzyme in the amino acid synthesis pathway, which can be a target for antifungal action. nih.gov

While direct studies on the antiparasitic action of this compound are limited, the general strategy of targeting pyrimidine metabolism is a known approach in antiparasitic drug development, given the reliance of parasites on these pathways for nucleic acid synthesis.

Antiviral and Anti-inflammatory Action Mechanisms

Pyrimidine-containing compounds have demonstrated significant potential as both antiviral and anti-inflammatory agents through various mechanisms of action.

Antiviral Mechanisms: A primary antiviral strategy for pyrimidine analogues involves the disruption of nucleotide biosynthesis. eurekaselect.com Viruses rely heavily on the host cell's machinery for replication, which includes a high demand for pyrimidines for nucleic acid synthesis. nih.gov By inhibiting key host enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo pyrimidine biosynthesis pathway, these compounds can effectively starve the virus of the necessary building blocks for replication. eurekaselect.comnih.gov This depletion of the pyrimidine pool has been shown to be an effective antiviral strategy against a broad spectrum of viruses. eurekaselect.com

Another sophisticated mechanism involves reversing the viral blockade of host cell mRNA nuclear export. nih.gov Some viruses, like the influenza virus, use virulence factors (e.g., NS1 protein) to inhibit the export of host mRNA from the nucleus, thereby shutting down the host's innate antiviral response and prioritizing viral protein synthesis. nih.gov Inhibition of pyrimidine synthesis has been found to induce the expression of host factors like NXF1, which promotes mRNA nuclear export and allows for the expression of crucial antiviral proteins, thus overcoming the viral suppression. nih.gov Furthermore, some pyrimidine nucleoside analogues, such as Lamivudine, act by being converted intracellularly into their triphosphate form, which then directly inhibits viral polymerases like HIV reverse transcriptase and hepatitis B DNA polymerase. wikipedia.org

Anti-inflammatory Mechanisms: The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit key inflammatory mediators. acs.orgnih.gov Research has shown that these compounds can suppress the expression and activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the production of prostaglandins (B1171923) which mediate inflammation. nih.gov Additionally, they can inhibit other vital inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). acs.orgwikipedia.org By targeting these central players in the inflammatory cascade, pyrimidine-containing compounds can effectively modulate the inflammatory response. Some derivatives have also been found to reduce levels of reactive oxygen species (ROS) in inflammatory models, indicating antioxidant properties that contribute to their anti-inflammatory profile. nih.gov

Exploration of Antitumor and Anticancer Mechanisms at the Cellular Level

The antitumor activity of pyrimidine-containing compounds is multifaceted, involving the disruption of critical cellular pathways and the induction of programmed cell death.

Investigation of Cellular Pathway Disruptions (e.g., Perinucleolar Compartment disruption)

A key mechanism of action for anticancer pyrimidine derivatives is the disruption of nucleotide metabolism. nih.gov Cancer cells have a high proliferative rate, which necessitates an increased synthesis of nucleotides for DNA and RNA production. nih.gov This makes them particularly vulnerable to inhibitors of the de novo pyrimidine synthesis pathway. nih.govresearchgate.net By targeting enzymes like dihydroorotate dehydrogenase (DHODH), these compounds deplete the cellular pool of pyrimidines, leading to what is known as "nucleolar stress." researchgate.net This stress impairs ribosomal DNA transcription and can halt cancer cell proliferation. researchgate.net

A more specific cellular target is the perinucleolar compartment (PNC), a subnuclear body whose prevalence is positively correlated with cancer progression and metastatic potential. acs.org Certain pyrrolopyrimidine derivatives have been identified as selective disruptors of the PNC, making this a novel mechanism for targeting metastatic cancer. acs.org Furthermore, some pyrimidine derivatives function as inhibitors of Topoisomerase IIα, an enzyme often overexpressed in tumors. Inhibition of this enzyme leads to DNA double-strand breaks, which can trigger apoptosis.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

A significant component of the anticancer effect of pyrimidine derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. Numerous studies have demonstrated that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.

Mechanistically, this involves the upregulation of pro-apoptotic proteins, such as Bax, and the initiator caspase-9 and effector caspase-3. Concurrently, these compounds often cause a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance between pro- and anti-apoptotic factors disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade that executes cell death.

In addition to inducing apoptosis, these compounds can modulate the cell cycle. They have been observed to cause a decrease in the number of cells in the proliferation (S) and G2/M phases of the cell cycle. Some derivatives induce cell cycle arrest, for example, at the G2/M phase, which prevents cancer cells from dividing and proliferating. This combination of apoptosis induction and cell cycle modulation represents a powerful strategy for inhibiting tumor growth.

Table 1: Effects of Pyrimidine Derivatives on Cancer Cell Lines

| Cell Line | Compound Type | Observed Effect | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | Pyrimidine-hydrazone hybrid | Increased apoptosis | Inhibition of Topoisomerase IIα |

| CCRF-CEM (Leukemia) | Pyrimidine-hydrazone hybrid | Increased apoptosis | Inhibition of Topoisomerase IIα |

| KM12 (Colon Cancer) | Hydrazinylpyrimidine | Upregulation of caspase 3/9 and Bax; Downregulation of Bcl-2 | Apoptosis Induction |

| HepG2 (Liver Cancer) | 2-thioxoimidazolidin-4-one derivative | Apoptosis induction; Cell cycle arrest at G2/M phase | Upregulation of p53, PUMA, Caspases; Inhibition of Bcl-2 |

Neurobiological and CNS-Related Mechanistic Insights (excluding clinical outcomes)

While the primary focus of research on pyrimidine-containing compounds has been on their anticancer and antimicrobial properties, emerging evidence suggests they also possess mechanisms relevant to neurobiology and Central Nervous System (CNS) function.

Effects on Neuronal Plasticity and Synaptic Function

The metabolism of pyrimidines is crucial for brain function, and modulating this pathway can impact neuronal processes. acs.org Uridine, a fundamental pyrimidine nucleoside, is considered a neuroactive molecule involved in enhancing neuronal plasticity. acs.org Studies have shown that the administration of phospholipid precursors, including uridine, can increase the amount of synaptic membrane generated by neurons. acs.org This suggests a direct role for pyrimidine availability in supporting the structural components of synapses, which is a cornerstone of synaptic plasticity and memory formation.

Furthermore, pyrimidine derivatives have been developed as agents that act on the CNS by interacting with various neurotransmitter systems. eurekaselect.com They have been designed as agonists or antagonists for serotonin (B10506) and adenosine receptors, both of which are critical modulators of synaptic transmission and plasticity throughout the brain. eurekaselect.com The ability of these compounds to interact with such receptors provides a clear mechanistic pathway through which they could influence synaptic function. Additionally, certain pyrimidine-based molecules have been identified as inhibitors of kinases implicated in neurodegeneration, and as cholinesterase inhibitors for potential Alzheimer's disease therapy. acs.org Since kinases and cholinergic signaling are fundamental to the molecular mechanisms of learning and memory (e.g., long-term potentiation), their inhibition by pyrimidine derivatives represents another potential avenue through which these compounds could modulate synaptic function and plasticity. acs.org

Molecular Basis of Neuroprotection and Cognitive Enhancement

The precise molecular mechanisms underpinning the neuroprotective and cognitive-enhancing effects of this compound remain an active area of investigation. Current research into structurally related pyrimidine derivatives suggests that the biological activities may stem from a multi-targeted approach involving the modulation of key neurotransmitter systems and intracellular signaling cascades crucial for neuronal survival and synaptic plasticity.

While direct studies on this compound are limited, the broader class of pyrimidine-containing compounds has been shown to interact with various components of the central nervous system. For instance, certain aminopyrimidine derivatives have demonstrated affinity for both serotonin and dopamine (B1211576) receptors. The modulation of these neurotransmitter systems is a well-established strategy for influencing mood, cognition, and neuroprotection.

Furthermore, the pyrimidine scaffold is a constituent of molecules that can influence enzymatic activity. For example, some 2-amino-4,6-diarylpyrimidines have been investigated as inhibitors of ABL1 kinase. While not directly linked to neuroprotection in the provided context, this highlights the potential for the pyrimidine core to be integrated into molecules that target specific enzymes.

Another potential avenue for the neuroprotective effects of pyrimidine derivatives involves their interaction with adenosine receptors. Certain 2-amino-N-pyrimidin-4-yl acetamides have been identified as A2A receptor antagonists. The adenosine A2A receptor is implicated in the modulation of glutamate (B1630785) release and synaptic plasticity, and its antagonism is considered a potential therapeutic strategy for neurodegenerative disorders.

It is important to note that while these findings for related compounds provide a framework for understanding the potential mechanisms of this compound, dedicated research is required to elucidate its specific molecular interactions and downstream effects. Future studies will likely focus on its binding profile across a range of neuronal receptors and its influence on critical signaling pathways involved in neuroprotection and cognitive function.

Advanced Research Perspectives and Broader Applications of Pyrimidine Containing Chiral Amino Alcohols

Role as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery. nih.gov The pyrimidine (B1678525) nucleus is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents and being a fundamental component of DNA and RNA. nih.gov Its significance in medicinal chemistry is well-established, with pyrimidine derivatives showing potent anticancer properties. nih.gov The ability of the pyrimidine ring to act as a bioisostere for phenyl and other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.commdpi.com

Similarly, the chiral 1,2-amino alcohol moiety is a prevalent structural motif in many pharmaceutical molecules and natural products. acs.orgnih.gov This functional group arrangement is crucial for the biological activity of drugs such as (R)-salbutamol, used to treat asthma, and various catecholamine neurotransmitters. acs.org

The combination of these two privileged structures in a single molecule, as seen in (1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol, offers a powerful starting point for the development of novel therapeutics. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions with biological targets, while the chiral amino alcohol portion provides specific stereochemical recognition and additional hydrogen bonding opportunities, which are critical for potency and selectivity. mdpi.com Researchers have successfully developed various pyrimidine-based inhibitors for targets like protein kinase B (Akt), demonstrating the scaffold's utility in creating selective and orally bioavailable drugs. nih.gov

| Drug Name | Therapeutic Area | Significance of Pyrimidine Core |

|---|---|---|

| 5-Fluorouracil | Anticancer | Acts as an antimetabolite, interfering with nucleic acid synthesis. benthamscience.com |

| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | Forms key hydrogen bonds with the hinge region of the kinase domain. |

| Zidovudine (AZT) | Antiviral (HIV) | Mimics natural nucleosides to inhibit viral reverse transcriptase. |

| Minoxidil | Antihypertensive | The pyrimidine moiety is crucial for its vasodilatory effects. mdpi.com |

Catalytic Applications (e.g., as a chiral ligand in asymmetric catalysis)

Chiral 1,2-amino alcohols are highly valued as ligands in the field of asymmetric catalysis. nih.govresearchgate.net Their ability to form stable chelate complexes with a variety of metal centers is fundamental to their function. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal, creating a rigid chiral environment that directs the stereochemical outcome of a catalytic reaction.

This compound possesses multiple coordination sites: the amino group, the hydroxyl group, and the nitrogen atoms of the pyrimidine ring. This multi-point binding capability makes it an attractive candidate for a tridentate ligand. Such ligands can offer enhanced stability and stereocontrol in asymmetric transformations compared to their bidentate counterparts. researchgate.net Ruthenium-catalyzed asymmetric transfer hydrogenation, a powerful method for synthesizing chiral alcohols, often relies on chiral amino alcohol-based ligands to achieve high enantioselectivity. acs.orgnih.gov The integration of the pyrimidine ring could modulate the electronic properties of the metal center, potentially fine-tuning the catalyst's reactivity and selectivity for specific substrates.

Integration into Functional Materials and Supramolecular Assemblies

The design of functional materials and supramolecular assemblies relies on predictable and directional non-covalent interactions. Pyrimidine derivatives are excellent building blocks for supramolecular chemistry due to their capacity for hydrogen bonding and π-π stacking. researchgate.nettandfonline.com The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor.

This compound is particularly well-suited for constructing complex, ordered structures. It contains multiple hydrogen bond donors (-NH2, -OH) and acceptors (pyrimidine nitrogens, -OH). This allows for the formation of extensive hydrogen-bonding networks, creating one-, two-, or three-dimensional structures. nih.gov For instance, studies on similar aminopyrimidine derivatives show the formation of molecular columns stabilized by a combination of N-H···N hydrogen bonds and aromatic π-π stacking between pyrimidine rings. nih.gov The chirality of the molecule can impart a helical twist to these assemblies, leading to chiral materials with potential applications in nonlinear optics, enantioselective separations, or sensing.

Emerging Research Directions in Heterocyclic and Medicinal Chemistry

The field of medicinal chemistry is continually searching for novel molecular frameworks to address unmet medical needs. nih.gov The pyrimidine scaffold remains a central focus of these efforts due to its proven track record and chemical tractability. mdpi.comgsconlinepress.com Emerging research directions involve the use of pyrimidine-containing chiral amino alcohols as platforms for generating libraries of diverse compounds for high-throughput screening.

One promising area is the development of novel protein kinase inhibitors, as kinases are a major class of drug targets, particularly in oncology. nih.gov The pyrimidine core is a common feature in many approved kinase inhibitors. mdpi.com By systematically modifying the structure of this compound—for example, by functionalizing the amino group or the pyrimidine ring—researchers can explore new chemical space and identify compounds with novel inhibitory profiles or improved selectivity. nih.gov Furthermore, the fusion of the pyrimidine ring with other heterocyclic systems, such as pyrrole (B145914) or pteridine, can lead to new classes of compounds with unique biological activities. mdpi.comnih.gov

Development of Novel Methodologies for Synthesis and Analysis

The synthesis of enantiomerically pure chiral amino alcohols remains a significant challenge in organic chemistry. acs.org Recent advances have moved beyond classical resolution methods toward more efficient and atom-economical catalytic asymmetric approaches. nih.gov

| Method | Description | Key Advantages |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Reduction of α-amino ketones using a hydrogen donor (e.g., formic acid) and a chiral metal catalyst (e.g., Ru, Rh). acs.orgresearchgate.net | High enantioselectivity (>99% ee), mild reaction conditions, operational simplicity. nih.gov |

| Asymmetric Hydrogenation | Direct reduction of α-amino ketones using H₂ gas and a chiral catalyst (e.g., Ir, Ru). researchgate.net | High atom economy, excellent enantioselectivities. |

| Biocatalytic Reductive Amination | Use of engineered enzymes, such as amine dehydrogenases (AmDHs), to convert α-hydroxy ketones into chiral amino alcohols with ammonia (B1221849). frontiersin.orgresearchgate.net | Environmentally friendly ("green chemistry"), high stereoselectivity, operates under mild aqueous conditions. nih.gov |

These modern techniques are directly applicable to the synthesis of this compound and its derivatives. Biocatalysis, in particular, offers a sustainable route for producing these chiral building blocks. mdpi.com The development of engineered enzymes with tailored substrate specificities could enable the efficient production of a wide range of pyrimidine-containing amino alcohols. frontiersin.org

In parallel, advanced analytical techniques are crucial for verifying the enantiopurity and characterizing these molecules. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the standard method for determining enantiomeric excess (ee). The development of new chiral selectors and more sensitive detection methods continues to be an active area of research.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary collaboration.

Medicinal Chemistry & Materials Science: The compound could be incorporated into polymers or hydrogels to create drug-eluting materials or functional biomaterials for tissue engineering. Its ability to self-assemble could be harnessed to design targeted drug delivery nanostructures. nih.gov

Catalysis & Chemical Biology: By attaching this chiral scaffold to proteins or enzymes, researchers could create artificial metalloenzymes, combining the selectivity of biological systems with the broad reaction scope of transition metal catalysis.

Supramolecular Chemistry & Sensor Technology: The specific binding properties of self-assembled structures based on this molecule could be exploited to develop highly selective sensors for detecting specific ions or small molecules.

The exploration of pyrimidine-containing chiral amino alcohols at the nexus of these fields promises to yield novel technologies and a deeper understanding of molecular recognition and function.

Q & A

Q. What are the optimal synthetic routes for enantioselective synthesis of (1R)-2-amino-1-(pyrimidin-4-yl)ethan-1-ol?

Methodological Answer: Enantioselective synthesis typically involves asymmetric catalysis or chiral resolution. For pyrimidine-containing amino alcohols, a photoredox-catalyzed approach can be adapted:

- Step 1 : React pyrimidine-4-carbaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.

- Step 2 : Perform asymmetric reduction using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve >90% enantiomeric excess (ee).

- Step 3 : Purify via chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol 80:20) to isolate the (1R)-enantiomer .

Key validation: Monitor ee using polarimetry or chiral stationary-phase LC-MS .

Q. How can the stereochemistry of this compound be confirmed?

Methodological Answer: Use a combination of:

- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) and solve the structure using SHELXL for refinement .

- Circular Dichroism (CD) : Compare the CD spectrum with known (1R)-configured amino alcohols to identify Cotton effects at 210–230 nm .

- NMR : Analyze H-H NOESY correlations to confirm spatial proximity of the amino and hydroxyl groups .

Advanced Research Questions